Cas no 1252267-69-8 (3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide)

3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide
- EN300-26679757
- Z826824526
- 1252267-69-8
- AKOS034616185
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- Inchi: 1S/C13H13BrN2O2/c1-18-12-5-2-9(8-11(12)14)13(17)16(7-6-15)10-3-4-10/h2,5,8,10H,3-4,7H2,1H3
- InChI Key: JZDLUJKUFFPWGU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(N(CC#N)C1CC1)=O)OC
Computed Properties
- Exact Mass: 308.01604g/mol
- Monoisotopic Mass: 308.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.3Ų
- XLogP3: 2.4
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679757-0.5g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
Enamine | EN300-26679757-0.1g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-26679757-1g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 90% | 1g |
$485.0 | 2023-09-12 | |
Enamine | EN300-26679757-5.0g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
Enamine | EN300-26679757-0.05g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
Enamine | EN300-26679757-0.25g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-26679757-2.5g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
Enamine | EN300-26679757-5g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 90% | 5g |
$1406.0 | 2023-09-12 | |
Enamine | EN300-26679757-10.0g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 | |
Enamine | EN300-26679757-10g |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide |
1252267-69-8 | 90% | 10g |
$2085.0 | 2023-09-12 |
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide Related Literature
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide
Recent Advances in the Study of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide (CAS: 1252267-69-8)
3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide (CAS: 1252267-69-8) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a bromo-substituted aromatic ring, a cyano-methyl group, and a cyclopropyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.
The synthesis of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route, starting from 4-methoxybenzoic acid, followed by bromination, amide formation, and cyclopropanation. The final product was characterized using NMR, mass spectrometry, and X-ray crystallography, confirming its structural integrity and purity.
In terms of biological activity, recent investigations have highlighted the compound's potential as a kinase inhibitor. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide exhibits selective inhibition against certain tyrosine kinases, which are implicated in various cancers. The study utilized in vitro kinase assays and molecular docking simulations to elucidate the binding interactions, revealing a unique binding mode that could be exploited for the design of more potent inhibitors.
Further research has explored the pharmacokinetic properties of this compound. A preclinical study published in European Journal of Pharmaceutical Sciences in 2023 evaluated its absorption, distribution, metabolism, and excretion (ADME) profile. The results indicated moderate oral bioavailability and favorable metabolic stability, suggesting its potential as a lead compound for further optimization. However, the study also noted challenges related to its solubility and plasma protein binding, which will need to be addressed in future development.
The mechanism of action of 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide has been a subject of intense investigation. A recent paper in Nature Chemical Biology proposed that the compound acts by disrupting protein-protein interactions involved in cell signaling pathways. This finding opens new avenues for targeting previously undruggable targets, particularly in oncology and inflammatory diseases. The study combined structural biology techniques with functional assays to provide a comprehensive understanding of the compound's mode of action.
In conclusion, 3-bromo-N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide (CAS: 1252267-69-8) represents a promising scaffold for drug discovery, with demonstrated activity against kinases and potential applications in cancer therapy. Ongoing research aims to optimize its physicochemical and pharmacokinetic properties while further elucidating its biological targets. The compound's unique structural features and mechanism of action make it a valuable candidate for future medicinal chemistry efforts.
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